Clemastanin A

Description

Clemastanin A is a lignan isolated from Menthae Haplocalycis herba, a plant traditionally used in Chinese medicine for its anti-inflammatory and antimicrobial properties . The compound was identified using advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with LTQ-Orbitrap high-resolution mass spectrometry (UHPLC-LTQ-Orbitrap HRMS). While its exact molecular formula and structure remain unspecified in the available literature, Clemastanin A is classified among non-volatile constituents alongside flavonoids and phenolic acids. Its isolation involved multiple chromatographic methods, including silica gel, C18 reverse-phase, and Sephadex LH-20 columns, highlighting its polar nature .

Properties

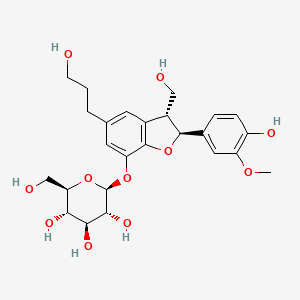

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O11/c1-33-17-9-13(4-5-16(17)29)23-15(10-27)14-7-12(3-2-6-26)8-18(24(14)36-23)34-25-22(32)21(31)20(30)19(11-28)35-25/h4-5,7-9,15,19-23,25-32H,2-3,6,10-11H2,1H3/t15-,19+,20+,21-,22+,23+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTYXIDAEFJHPD-DJSGBOIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC4C(C(C(C(O4)CO)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Clemastanin A can be synthesized through the extraction and purification from plant sources such as Clematis stans. The process involves the following steps:

Extraction: The roots of Clematis stans are dried and powdered. The powdered material is then subjected to solvent extraction using ethanol or methanol.

Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.

Industrial Production Methods: Industrial production of Clemastanin A involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized extraction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Clemastanin A undergoes various chemical reactions, including:

Oxidation: Clemastanin A can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert Clemastanin A into its reduced forms.

Substitution: Clemastanin A can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of Clemastanin A with altered functional groups and enhanced biological activities .

Scientific Research Applications

Clemastanin A has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of lignan glycosides and their chemical properties.

Biology: Investigated for its role in plant defense mechanisms and its interaction with other biomolecules.

Medicine: Explored for its potential therapeutic effects, particularly its antiviral and anti-inflammatory properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

Clemastanin A exerts its effects through various molecular targets and pathways:

Antiviral Activity: Clemastanin A inhibits viral replication by targeting viral endocytosis, uncoating, and ribonucleoprotein export from the nucleus.

Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.

Antioxidant Activity: Clemastanin A scavenges free radicals and protects cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Clemastanin B

- Structural and Source Differences :

Clemastanin B (C₂₆H₃₄O₁₁), a diglucoside lignan, is primarily isolated from Radix Isatidis (Isatis root), whereas Clemastanin A is derived from Menthae Haplocalycis herba. Both compounds belong to the lignan class but differ in glycosylation patterns and plant sources . - Pharmacological Activities :

Clemastanin B exhibits potent antiviral activity against influenza A and B viruses, as demonstrated in in vitro studies . Clemastanin A’s bioactivity remains uncharacterized, though lignans generally share anti-inflammatory and antioxidant properties. - Extraction Methods: Clemastanin B is purified via high-speed counter-current chromatography (HSCCC) using ethyl acetate–n-butanol–water (2:7:9, v/v/v), achieving 94.6% purity . In contrast, Clemastanin A requires multi-step column chromatography .

Indigoticoside A

- Structural Features: Indigoticoside A (C₂₆H₃₄O₁₁), another lignan from Radix Isatidis, shares a molecular formula with Clemastanin B but differs in glycosidic linkages .

- Functional Contrast :

While both Clemastanin B and Indigoticoside A are co-purified via HSCCC , their pharmacological profiles diverge. Indigoticoside A’s bioactivities are less documented compared to Clemastanin B’s well-established antiviral effects .

Lariciresinol-4,4’-Di-O-Glucoside (Clemastanin B)

This compound, identical to Clemastanin B, accumulates in Radix Isatidis and is modulated by polyploidization, suggesting metabolic pathway sensitivity to genetic changes . No analogous studies exist for Clemastanin A.

Comparative Pharmacological Data

Analytical and Quality Control Insights

- Quantification :

Clemastanin B is quantified via HPLC using acetonitrile–water (11:89) mobile phase, achieving a linear range of 0.0615–1.8441 µg (r = 0.9995) . Regional variations in its content (0.269–0.900 mg/g) highlight quality control challenges . - Spatial Distribution: In Radix Isatidis, Clemastanin B localizes in the cambium region, correlating with its role in plant defense . No analogous spatial data exists for Clemastanin A.

Q & A

Q. How can researchers validate the specificity of Clemastanin A-target interactions in complex biological matrices?

- Answer:

- Competitive Binding Assays: Use labeled probes (e.g., fluorescent tags) with excess unlabeled Clemastanin A.

- CRISPR Knockout Models: Eliminate putative targets (e.g., CRISPR-Cas9) to observe activity loss.

- SPR-Based Selectivity Screening: Test against off-target proteins (≥10-fold selectivity margin).

False-positive controls (e.g., heat-inactivated enzymes) are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.